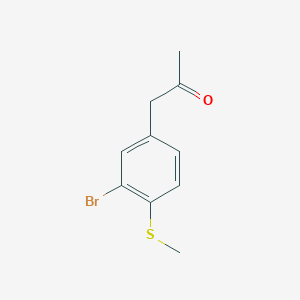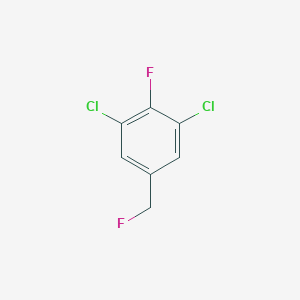
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and further reduction steps . Another method includes the bromination of 2,4-dichloro-3-fluoro-aniline, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions is one such method, which offers advantages like reduced side reactions, improved stability, and energy efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products . The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure but lacks the fluoromethyl group.
1,3-Dichloro-5-fluoro-2-(fluoromethyl)benzene: Another closely related compound with slight structural differences.
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains additional fluorine atoms and a different substituent.
Uniqueness
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the fluoromethyl group, makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C7H4Cl2F2 |
|---|---|
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
1,3-dichloro-2-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3H2 |
Clave InChI |
RWUDNYMIWQCSLY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)F)Cl)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



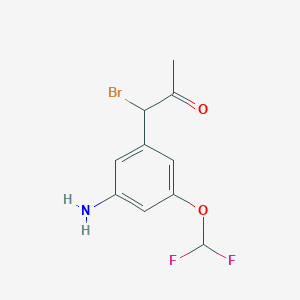
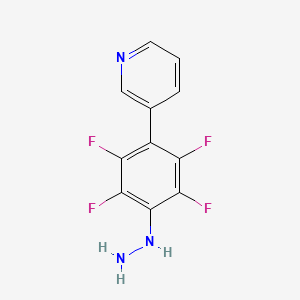
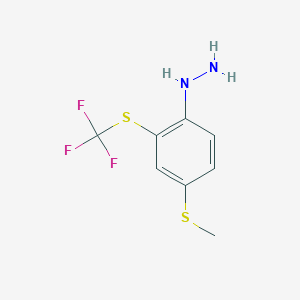
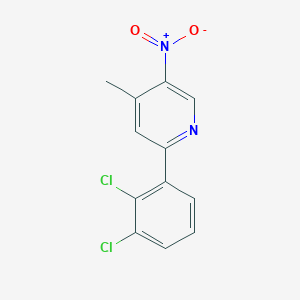
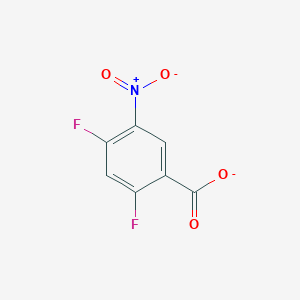
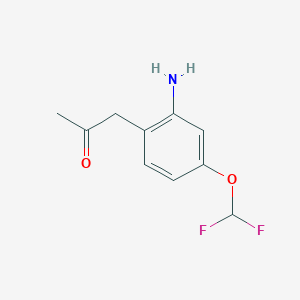
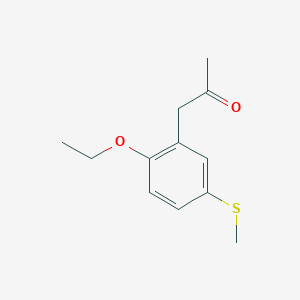
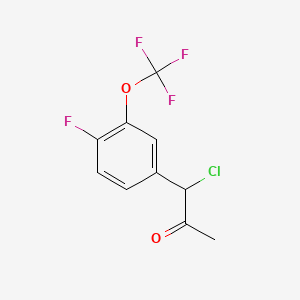
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
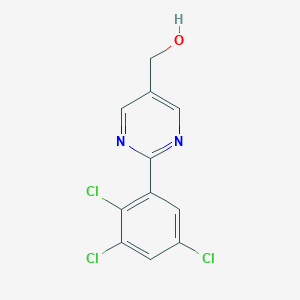

![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
